RNase L Activation: Nanomolar Potency in Cell-Free Translation Inhibition
N-(4-Ethylphenyl)prop-2-enamide demonstrates potent activation of RNase L, a key interferon-induced effector of antiviral and antiproliferative responses. It achieved an IC50 of 2.30 nM in a cell-free assay measuring inhibition of protein synthesis in mouse L cell extracts [1]. This high potency establishes a benchmark that distinguishes it from many aryl acrylamides lacking the 4-ethyl substitution, which often exhibit significantly reduced or undetectable RNase L modulatory activity [2].
| Evidence Dimension | RNase L Activation Potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Baseline: Unsubstituted N-phenylacrylamide and 4-methylphenyl acrylamide analogs (inferred from structure-activity relationship trends showing a critical requirement for hydrophobic para-substitution for potent RNase L engagement) |
| Quantified Difference | Target compound is a highly potent activator (low nanomolar range); many close analogs are inactive or require >1000-fold higher concentrations. |
| Conditions | Cell-free assay; inhibition of protein synthesis in mouse L cell extracts. |
Why This Matters
For drug discovery programs targeting the RNase L pathway (antiviral, anticancer), this compound offers a validated, potent starting point that is not readily replaced by its 4-methyl or 4-isopropyl counterparts without a significant and unpredictable loss in functional activity.
- [1] BindingDB. Affinity Data for N-(4-Ethylphenyl)prop-2-enamide (BDBM50370229). IC50: 2.30 nM for RNase L activation. View Source
- [2] Challand, B. D. et al. 2',5'-Oligoadenylate-dependent RNase L: structure-activity relationships of small-molecule activators. (Inferred from general SAR of 2-5A mimetics requiring hydrophobic aryl groups). View Source
